2-(5-Chloro-4-methylpyridin-2-yl)acetic acid hydrochloride
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Overview
Description
2-(5-Chloro-4-methylpyridin-2-yl)acetic acid hydrochloride is an organic compound with the molecular formula C8H9Cl2NO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in various chemical and pharmaceutical research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of 2-(5-Chloro-4-methylpyridin-2-yl)acetic acid hydrochloride may involve large-scale chlorination processes followed by purification steps such as crystallization or distillation to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-4-methylpyridin-2-yl)acetic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, amine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
2-(5-Chloro-4-methylpyridin-2-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-4-methylpyridin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the nature of the target. The pathways involved often include signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride
- 2-(4-Chloropyridin-2-yl)acetic acid hydrochloride
- 2-(5-Chloro-3-methylpyridin-2-yl)acetic acid hydrochloride
Uniqueness
2-(5-Chloro-4-methylpyridin-2-yl)acetic acid hydrochloride is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific research applications where these properties are desired .
Properties
IUPAC Name |
2-(5-chloro-4-methylpyridin-2-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2.ClH/c1-5-2-6(3-8(11)12)10-4-7(5)9;/h2,4H,3H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGCSDKLOOVFEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Cl)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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